2-Ethylbutyl pyridine-3-carboxylate
Description
2-Ethylbutyl pyridine-3-carboxylate (CAS No. 5429-60-7) is an ester derivative of pyridine-3-carboxylic acid (nicotinic acid). Its molecular formula is C₁₂H₁₇NO₂, with a molecular weight of 207.13 g/mol . The compound features a pyridine ring substituted at the 3-position with a carboxylate ester group, where the ester moiety is a branched 2-ethylbutyl chain. This structural configuration distinguishes it from simpler esters like ethyl nicotinate (ethyl pyridine-3-carboxylate), which has a linear ethyl group (C₇H₇NO₂, molecular weight 137.14 g/mol) .
Synonyms for this compound include NSC-14181 and ZINC1596747, indicating its presence in pharmacological screening libraries .
Properties
CAS No. |
5429-60-7 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-ethylbutyl pyridine-3-carboxylate |
InChI |
InChI=1S/C12H17NO2/c1-3-10(4-2)9-15-12(14)11-6-5-7-13-8-11/h5-8,10H,3-4,9H2,1-2H3 |
InChI Key |
WQGPLHPBOSYRQL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)COC(=O)C1=CN=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylbutyl pyridine-3-carboxylate can be achieved through several synthetic routes. One common method involves the esterification of pyridine-3-carboxylic acid with 2-ethylbutanol in the presence of a condensing agent such as pyridine-3-carboxylic anhydride and an activator like 4-(dimethylamino)pyridine . The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Ethylbutyl pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include:
- Oxidized derivatives such as carboxylic acids and ketones.
- Reduced derivatives such as alcohols.
- Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
2-Ethylbutyl pyridine-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 2-Ethylbutyl pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their distinguishing features:
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity :
- Methoxyl or halogen substituents on phenyl rings (e.g., Scaffold I derivatives) enhance bioactivity, but methoxyl acetate substitution abolishes activity (e.g., Compound 19) .
- The 2-ethylbutyl group’s branched structure may balance lipophilicity and steric hindrance, unlike bulkier linkers (e.g., GP-50’s furan linker), which reduce solubility .
Solubility and Lipophilicity :
- Ethyl nicotinate’s smaller ester group results in higher aqueous solubility compared to 2-ethylbutyl derivatives, which are more lipophilic .
- GP-50’s furan linker and nitro/halogen substituents further reduce solubility, highlighting the trade-off between structural complexity and physicochemical properties .
Synthetic Versatility: Pyridine-3-carboxylates with reactive substituents (e.g., amino, cyano, sulfanyl groups) serve as intermediates for synthesizing bioactive heterocycles . Piperidine-acetyl derivatives demonstrate the importance of conformational analysis in optimizing antitumor activity .
Safety and Handling: While this compound’s safety data are unspecified, related compounds (e.g., ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3-carboxylate) are classified as laboratory chemicals with undefined hazards .
Contradictions and Gaps
- Patent data () highlight pyridine-3-carboxylates as calcium channel activators, but the role of the 2-ethylbutyl group in this context remains unexplored .
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